molecular formula C17H16ClNO2 B6629728 2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide

2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide

Cat. No. B6629728
M. Wt: 301.8 g/mol
InChI Key: WFHKTIRWHLUKIY-WBVHZDCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide, also known as ML352, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has been extensively studied in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide is not fully understood, but it is believed to act by modulating specific enzymes and signaling pathways involved in disease pathogenesis. In cancer research, 2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine synthesis in rapidly dividing cancer cells. In Alzheimer's disease research, 2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide has been shown to reduce the accumulation of amyloid-beta plaques by inhibiting the activity of the enzyme beta-secretase (BACE1), which is involved in the production of amyloid-beta peptides. In Parkinson's disease research, 2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, 2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide has been shown to inhibit cell proliferation, induce apoptosis, and decrease tumor growth in animal models. In Alzheimer's disease research, 2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide has been shown to improve cognitive function and reduce amyloid-beta plaque formation in animal models. In Parkinson's disease research, 2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death and improve motor function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide in lab experiments include its high potency, selectivity, and favorable pharmacokinetic properties. However, the limitations of using 2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide in lab experiments include its potential toxicity and lack of specificity towards certain enzymes and signaling pathways.

Future Directions

There are several future directions for the research and development of 2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide. One potential direction is to optimize the synthesis method to produce higher yields and purity of 2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide. Another potential direction is to further investigate the mechanism of action of 2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide and its potential targets in different disease models. Additionally, future research could focus on developing more specific and potent analogs of 2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide for therapeutic applications.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide involves the reaction between 2-chlorobenzoyl chloride and (1S,2R)-2-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylacetamide dimethyl acetal to yield the final product. This synthesis method has been optimized to produce high yields of pure 2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide.

Scientific Research Applications

2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In Alzheimer's disease research, 2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide has been shown to improve cognitive function and reduce amyloid-beta plaque formation in animal models. In Parkinson's disease research, 2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-14-8-4-2-6-12(14)10-16(21)19-17-13-7-3-1-5-11(13)9-15(17)20/h1-8,15,17,20H,9-10H2,(H,19,21)/t15-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHKTIRWHLUKIY-WBVHZDCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)CC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2=CC=CC=C21)NC(=O)CC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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